

An In-depth Technical Guide to Lissamine Green: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Lissamine Green*

Cat. No.: *B076095*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green B, also known as Acid Green 50 or Wool Green S, is a synthetic aniline dye with significant applications in biomedical research and clinical diagnostics.[1][2] Its utility stems from its ability to selectively stain cells that have a compromised cell membrane, rendering it an invaluable tool for assessing cell viability and tissue integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **Lissamine Green B**, with a focus on its use in ophthalmic research and histology. Detailed experimental protocols and visual representations of its mechanism and workflow are included to facilitate its practical application in a laboratory setting.

Chemical Structure and Physicochemical Properties

Lissamine Green B is a diphenylnaphthylmethane dye.[3] Its chemical structure is characterized by a central carbon atom bonded to two phenyl groups and one naphthyl group, with sulfonate groups conferring water solubility.

Table 1: Chemical Identifiers of **Lissamine Green B**

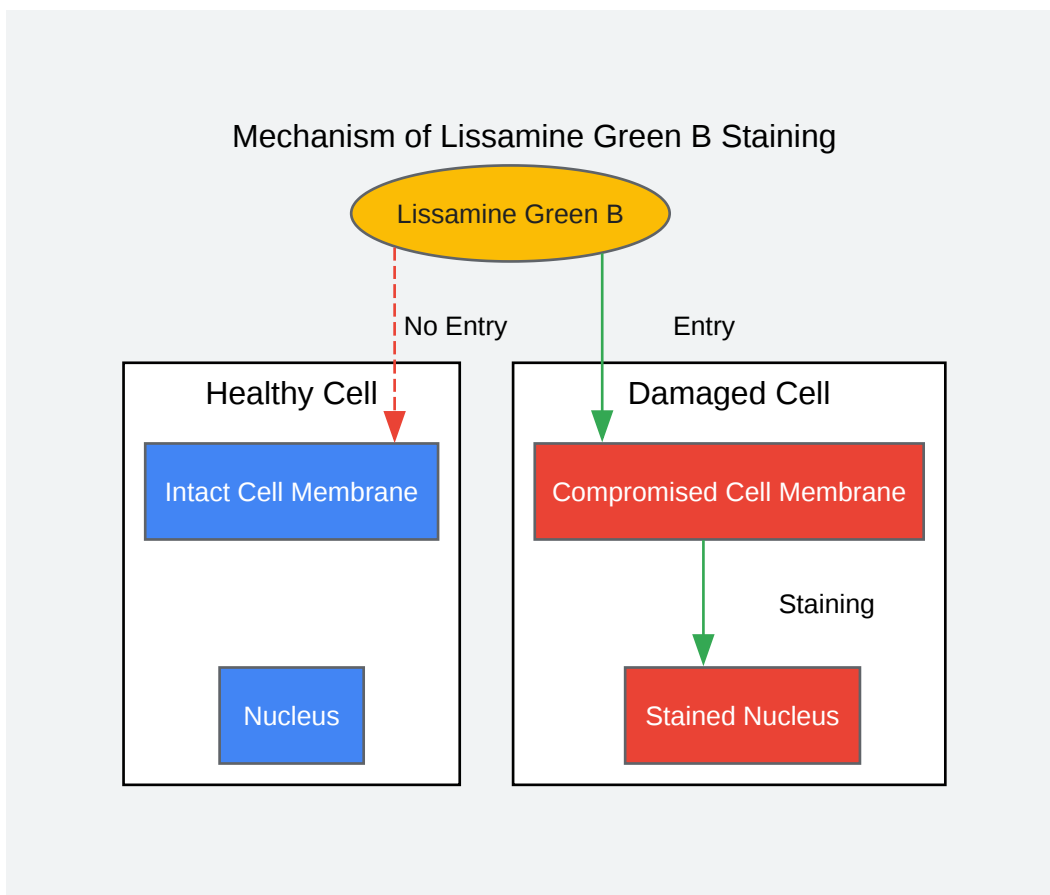
Identifier	Value
IUPAC Name	sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate
Synonyms	Acid Green 50, C.I. 44090, Wool Green S, Cyanol green B[1][2]
CAS Number	3087-16-9[1]
Molecular Formula	C ₂₇ H ₂₅ N ₂ NaO ₇ S ₂ [1]
Molecular Weight	576.62 g/mol [1]
PubChem CID	91525[1]

Table 2: Physicochemical Properties of **Lissamine Green B**

Property	Value
Appearance	Dark red to black powder[1]
Solubility	Water: Soluble (up to 0.1%, with some lots approaching 4%)[4], Ethanol: 3 mg/mL[4]
Maximum Absorption (λ_{max})	630-636 nm in water[4], approximately 624-635 nm on the ocular surface[5]
Molar Extinction Coefficient (ϵ)	≥ 60000 at 630-636 nm in water at 0.005 g/L[4]
pKa	Not readily available in the literature
Fluorescence Emission	While used in fluorescence imaging, a specific emission maximum is not consistently reported in the literature.

Mechanism of Action: Vital Staining

Lissamine Green B functions as a vital stain, meaning it can be used to assess the viability of cells. Its staining mechanism is predicated on the integrity of the cell membrane. Healthy, viable cells with intact membranes are impermeable to the dye and thus remain unstained.[6] Conversely, cells with compromised membrane integrity, such as devitalized or damaged cells, allow the dye to penetrate and stain the intracellular components.[6][7] This selective staining provides a clear visual demarcation between healthy and non-viable cells.



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Lissamine Green B Staining Mechanism

Applications

The primary application of **Lissamine Green B** is in the assessment of cellular health and tissue integrity.

Ocular Surface Evaluation

Lissamine Green B is extensively used in ophthalmology to diagnose and monitor ocular surface diseases, most notably dry eye disease.[5][7] It effectively stains devitalized or damaged epithelial cells on the cornea and conjunctiva, allowing for the visualization of epithelial defects and inflammation.[6] It is considered less irritating to the eye than other vital stains like Rose Bengal.[7]

Histology

In histological applications, **Lissamine Green B** can be used as a counterstain in various staining protocols, such as in modifications of Masson's trichrome stain, to provide contrast to other cellular components.[4]

Cell Viability Assays

Due to its membrane-impermeant nature in healthy cells, **Lissamine Green B** can be employed in in vitro cell viability assays as a marker for cells with compromised membranes.

Experimental Protocols

Protocol for Ocular Surface Staining with 1% Lissamine Green B Solution

This protocol is adapted from established clinical and research practices for the evaluation of the ocular surface.[7][8]

Materials:

- **Lissamine Green B** powder
- Sterile saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes (1.5 mL)
- Sterile graduated transfer pipettes
- Slit-lamp biomicroscope, preferably with a red barrier filter

Procedure:

- Preparation of 1% **Lissamine Green B** Solution:
 - Aseptically transfer a pre-weighed amount of **Lissamine Green B** powder into a sterile microcentrifuge tube to achieve a 1% (w/v) concentration when reconstituted. For example, add 10 mg of **Lissamine Green B** to 1 mL of sterile saline.
 - Alternatively, commercially available sterile **Lissamine Green B** strips can be used. Wet the tip of the strip with a drop of sterile saline.[\[6\]](#)
- Instillation of the Dye:
 - Using a sterile transfer pipette, draw up 10-20 μ L of the 1% **Lissamine Green B** solution. [\[8\]](#)
 - Gently pull down the lower eyelid of the subject and instill the dye into the inferior conjunctival cul-de-sac, avoiding contact with the cornea.
- Observation:
 - Allow the dye to distribute over the ocular surface for 1 to 4 minutes.[\[8\]](#)
 - Examine the cornea and conjunctiva using a slit-lamp biomicroscope with low to moderate white light illumination.
 - The use of a red barrier filter can enhance the visualization of the green stain.[\[8\]](#)
 - Grade the staining pattern according to a standardized scale (e.g., the Oxford scheme).



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Ocular Staining Experimental Workflow

Conclusion

Lissamine Green B is a versatile and valuable dye for researchers, scientists, and drug development professionals, particularly in the fields of ophthalmology and cell biology. Its well-defined chemical structure and its mechanism of selectively staining non-viable cells make it a reliable tool for assessing cellular and tissue integrity. The provided protocols and diagrams offer a practical guide for its effective implementation in a research or clinical setting. Further research to elucidate its precise pKa and detailed fluorescence emission characteristics would be beneficial for expanding its applications.

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